molecular formula C7H8BrNO B6159401 5-bromo-6-ethylpyridin-2-ol CAS No. 1934406-08-2

5-bromo-6-ethylpyridin-2-ol

Cat. No.: B6159401
CAS No.: 1934406-08-2
M. Wt: 202
InChI Key:
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Description

5-bromo-6-ethylpyridin-2-ol is an organic compound belonging to the pyridine family of compounds. It is a popular research compound used in several scientific fields, including medicine, agriculture, and biochemistry. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 6th position, and a hydroxyl group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-ethylpyridin-2-ol typically involves the bromination of 6-ethylpyridin-2-ol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the reaction mixture for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-ethylpyridin-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.

    Oxidation Reactions: Potassium permanganate in water, chromium trioxide in acetic acid.

    Reduction Reactions: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Major Products Formed

    Substitution Reactions: Formation of 5-methoxy-6-ethylpyridin-2-ol.

    Oxidation Reactions: Formation of 5-bromo-6-ethylpyridin-2-one.

    Reduction Reactions: Formation of 5-bromo-6-ethylpyridin-2-amine.

Scientific Research Applications

5-bromo-6-ethylpyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 5-bromo-6-ethylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-bromopyridin-2-ol: Similar structure but lacks the ethyl group at the 6th position.

    6-ethylpyridin-2-ol: Similar structure but lacks the bromine atom at the 5th position.

    5-bromo-2-methylpyridin-3-amine: Similar structure but has a methyl group at the 2nd position and an amine group at the 3rd position.

Uniqueness

5-bromo-6-ethylpyridin-2-ol is unique due to the presence of both the bromine atom and the ethyl group on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

CAS No.

1934406-08-2

Molecular Formula

C7H8BrNO

Molecular Weight

202

Purity

95

Origin of Product

United States

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